![molecular formula C7H11N3O2 B12351270 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a unique spiro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a pyrrolidine and a hydantoin ring, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of hydantoin derivatives with appropriate reagents under controlled conditions. One efficient method involves the reaction of hydantoin with an alkylating agent in the presence of a base, followed by cyclization to form the spiro compound . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure techniques and preparative high-performance liquid chromatography (HPLC) is common to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the hydantoin ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in certain reactions.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects . The spiro structure of the compound allows it to fit into specific binding pockets, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar core structure but lacks the methyl group at the 3-position.
Spirohydantoins: These compounds have a spiro linkage between a hydantoin ring and another ring system, similar to 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of the methyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-10-5(11)7(9-6(10)12)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,12) |
Clave InChI |
JBQBTYNSPUCGMY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2(CCNC2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


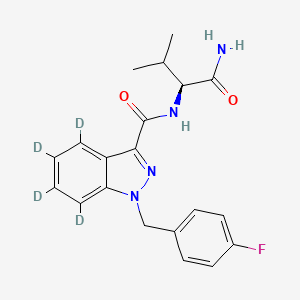

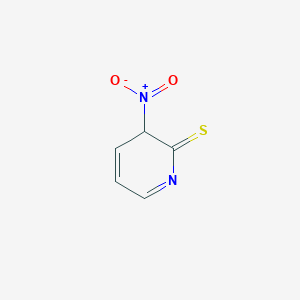
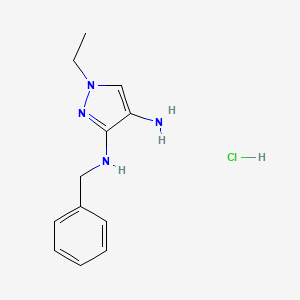



![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)

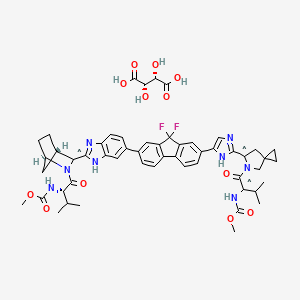


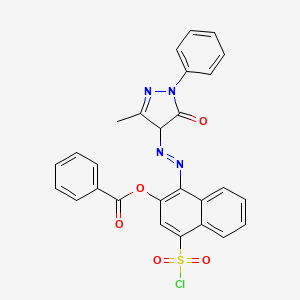
![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
